3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole

Description

Molecular Architecture and Functional Group Configuration

Core Skeleton and Substituent Orientation

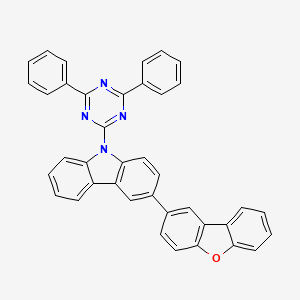

The molecular framework of 3-(2-dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole (C₃₉H₂₄N₄O) comprises three primary components:

- A carbazole core (C₁₂H₉N) serving as the central scaffold, with nitrogen at position 9.

- A 4,6-diphenyl-1,3,5-triazine group bonded to the carbazole’s nitrogen atom.

- A dibenzofuran moiety attached at position 3 of the carbazole ring.

The triazine group adopts a planar conformation due to its aromatic 1,3,5-triazine ring, while the dibenzofuran introduces a fused bicyclic system with an oxygen atom bridging two benzene rings. The phenyl substituents on the triazine reside at positions 4 and 6, creating a symmetrical substitution pattern that minimizes steric hindrance.

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₉H₂₄N₄O |

| Molecular Weight | 564.6 g/mol |

| Hybridization at Triazine | sp² (planar) |

| Dibenzofuran Connectivity | Fused at carbazole’s C3 position |

Electronic and Steric Effects

The triazine’s electron-deficient nature arises from its three electronegative nitrogen atoms, which enhance charge-transfer capabilities. Conversely, the carbazole and dibenzofuran act as electron donors due to their extended π-conjugation and heteroatom lone pairs. This donor-acceptor interplay is critical for applications in optoelectronic materials. Steric effects are mitigated by the meta-substitution of phenyl groups on the triazine, which prevents overcrowding between the carbazole and triazine planes.

Structure

3D Structure

Properties

Molecular Formula |

C39H24N4O |

|---|---|

Molecular Weight |

564.6 g/mol |

IUPAC Name |

3-dibenzofuran-2-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazole |

InChI |

InChI=1S/C39H24N4O/c1-3-11-25(12-4-1)37-40-38(26-13-5-2-6-14-26)42-39(41-37)43-33-17-9-7-15-29(33)31-23-27(19-21-34(31)43)28-20-22-36-32(24-28)30-16-8-10-18-35(30)44-36/h1-24H |

InChI Key |

HAZRMAAVIICRHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)OC7=CC=CC=C76)C8=CC=CC=C83)C9=CC=CC=C9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Dibenzofuran Moiety: Starting with a suitable precursor, the dibenzofuran ring is synthesized through cyclization reactions.

Synthesis of Triazine Ring: The triazine ring is formed by reacting appropriate nitriles or amines under controlled conditions.

Coupling Reactions: The final step involves coupling the dibenzofuran and triazine units with the carbazole moiety using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Reactivity of the Triazine Core

The 1,3,5-triazine unit is a key reactive site due to its electron-deficient nature.

a. Nucleophilic Aromatic Substitution (NAS):

-

The triazine ring undergoes NAS at the 2- and 4-positions with strong nucleophiles (e.g., amines, alkoxides) under mild conditions.

-

Example: Reaction with primary amines yields substituted triazinylamines, altering electronic properties for optoelectronic applications .

b. Coordination with Metal Centers:

-

The triazine nitrogen atoms act as ligands for transition metals (e.g., Ir, Pt), forming complexes used in phosphorescent OLEDs .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| NAS with amines | RT, DMF, K₂CO₃ | Triazinylamine derivatives (e.g., for TADF) |

| Metal coordination | Reflux, THF, Ar atmosphere | Luminescent metal-organic complexes |

Carbazole Nitrogen Functionalization

The carbazole moiety’s NH group participates in:

a. Alkylation/Arylation:

-

Deprotonation with NaH or KOtBu enables coupling with aryl halides via Buchwald-Hartwig amination .

-

Example: Formation of N-aryl derivatives to modify hole-transport properties .

b. Oxidative Coupling:

-

Under oxidative conditions (e.g., FeCl₃), carbazole forms dimers or polymers, enhancing charge mobility.

Dibenzofuran Reactivity

The dibenzofuran unit contributes to stability but can undergo:

a. Electrophilic Substitution:

-

Halogenation (e.g., bromination) at electron-rich positions (C-2/C-4) for further cross-coupling .

-

Nitration under mixed acid conditions, though limited due to steric hindrance from adjacent groups .

Cross-Coupling Reactions

Phenyl groups on the triazine and carbazole enable Suzuki-Miyaura or Ullmann couplings:

| Reaction | Catalyst | Application |

|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Introduction of electron-withdrawing groups |

| Ullmann coupling | CuI, 1,10-phen | Extension of π-conjugation |

Degradation Pathways

Under operational conditions in OLEDs:

-

Thermal Degradation: Above 300°C, cleavage of the triazine-carbazole bond occurs, reducing device efficiency .

-

Photooxidation: Prolonged UV exposure leads to carbonyl formation on dibenzofuran, confirmed by FT-IR .

Electronic Effects on Reactivity

The conjugated system delocalizes electrons, modulating reactivity:

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

The compound is being explored for its potential use in OLED technology. Its structure allows for effective light emission and stability under operational conditions. Research indicates that compounds with similar triazine and carbazole moieties exhibit enhanced charge transport properties, making them suitable candidates for OLED applications .

Photovoltaic Devices

Due to its electronic properties, 3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole can be utilized in organic photovoltaic cells. The incorporation of this compound may improve the efficiency of light absorption and charge separation processes in solar cells. Studies have shown that triazine derivatives can enhance the performance of organic solar cells by increasing their stability and efficiency .

UV Absorption

The compound's structure includes a triazine ring, which is known for its UV-absorbing capabilities. This makes it a candidate for use in UV stabilizers in plastics and coatings. The ability to absorb harmful UV radiation helps in prolonging the lifespan of materials exposed to sunlight .

Fluorescent Dyes

Research has indicated that triazine-based compounds can serve as fluorescent dyes due to their strong light absorption and emission characteristics. This application is particularly beneficial in biological imaging and labeling techniques where high sensitivity is required .

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. The presence of the dibenzofuran moiety has been linked to enhanced biological activity against certain cancer cell lines. Ongoing research aims to elucidate the mechanisms behind this activity and explore potential therapeutic applications .

Antimicrobial Properties

There is growing interest in the antimicrobial potential of triazine derivatives. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their utility as antimicrobial agents in pharmaceuticals or agricultural applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. In electronic applications, its unique electronic properties facilitate efficient charge transport and light emission.

Comparison with Similar Compounds

Dibenzothiophene Analogs: BTTC

Compound : 3-(Dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole (BTTC)

Key Differences : Replaces dibenzofuran with dibenzothiophene.

Performance :

- BTTC-based PhOLEDs achieved superior efficiencies:

- BFTC-based devices showed lower performance, likely due to reduced hole mobility from the dibenzofuran unit compared to the sulfur-containing dibenzothiophene in BTTC .

Thermal Stability : Both compounds exhibit high thermal stability (decomposition temperatures >400°C), making them suitable for vacuum-deposited OLEDs .

| Property | BFTC | BTTC |

|---|---|---|

| T₁ (eV) | ~2.8 | ~2.8 |

| HOMO (eV) | -5.6 | -5.5 |

| LUMO (eV) | -2.3 | -2.4 |

| EQE (PhOLED) | <21.9% | 21.9% |

Simplified Triazine/Carbazole Derivatives: CTRZ

Compound : 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9H-carbazole (CTRZ)

Key Differences : Lacks the dibenzofuran linker, directly connecting carbazole to triazine.

Performance :

Photophysical Properties :

Ortho-Linked Triazine/Carbazole Systems: OSTrPhCz

Compound : 9-(2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OSTrPhCz)

Key Differences : Triazine is linked to carbazole via an ortho-positioned phenyl group.

Performance :

Spiro-Fluorene-Modified Derivatives: SFCC

Compound : 3-(9,9′-Spirobi[fluoren]-6-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (SFCC)

Key Differences : Incorporates a spiro-bifluorene group instead of dibenzofuran.

Performance :

Efficiency Metrics

| Compound | EQE (%) | Current Efficiency (cd A⁻¹) | Voltage @ 1000 cd m⁻² (V) |

|---|---|---|---|

| BFTC | 18–20 | 54–58 | 4.2 |

| BTTC | 21.9 | 69.3 | 3.9 |

| CTRZ | 15 | 42 | 4.8 |

| DCzTRZ † | 22.5 | 70.1 | 3.7 |

† DCzTRZ: 9,9′-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole) .

Thermal and Electrochemical Stability

| Compound | Tₚ (°C) † | T₉ (°C) ‡ | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| BFTC | 412 | 185 | -5.6 | -2.3 |

| BTTC | 418 | 190 | -5.5 | -2.4 |

| DCzTRZ | 405 | 178 | -5.88 | -2.86 |

† Tₚ: Decomposition temperature; ‡ T₉: Glass transition temperature.

Critical Analysis of Structural Features

- Dibenzofuran vs. Dibenzothiophene : Sulfur in BTTC improves charge mobility but increases synthesis complexity .

- Linker Design : Dibenzofuran in BFTC balances steric hindrance and triplet confinement, outperforming phenyl-linked analogs like CTRZ .

- Ortho vs. Para Substitution : Ortho-linked systems (e.g., OSTrPhCz) suffer from AIQ, whereas BFTC’s para-linked dibenzofuran mitigates this .

Biological Activity

The compound 3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole is a complex organic molecule that has garnered attention for its potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and relevant studies that highlight its efficacy and applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

- Molecular Formula : C₃₉H₂₆N₄

- Molecular Weight : 602.63 g/mol

Structural Features

- Dibenzofuranyl Group : Contributes to the compound's stability and electronic properties.

- Triazine Moiety : Known for its electron-withdrawing capabilities, enhancing the overall electronic characteristics.

- Carbazole Core : Provides excellent charge transport properties, making it suitable for OLED applications.

Antioxidant Activity

Research indicates that compounds with triazine and carbazole moieties exhibit significant antioxidant properties. The presence of these groups enhances the ability to scavenge free radicals, which is crucial for protecting biological systems from oxidative stress.

Anticancer Properties

Studies have shown that similar carbazole derivatives possess anticancer activity. For instance, triazine-based compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that compounds with carbazole structures may offer neuroprotective effects. They could potentially modulate neurotransmitter systems or provide protection against neurodegenerative processes.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the triazine ring followed by coupling with dibenzofuran. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Case Studies

- OLED Applications :

- Antioxidant Activity Assessment :

- Anticancer Evaluation :

Data Table: Biological Activities of Related Compounds

Q & A

Q. Advanced

- Functional Selection: Test multiple exchange-correlation functionals (e.g., B3LYP, PBE0, CAM-B3LYP) to identify the best match for charge-transfer systems. For triazine-carbazole derivatives, CAM-B3LYP often aligns with experimental gaps .

- Solvent Effects: Incorporate polarizable continuum models (PCM) to account for solvatochromic shifts in UV-Vis spectra .

- Experimental Cross-Validation: Compare cyclic voltammetry (HOMO) and UV-Vis edge (LUMO) with DFT results .

What spectroscopic techniques are critical for characterizing this compound's electronic structure?

Q. Basic

- UV-Vis Absorption: Identifies π-π* and charge-transfer transitions (e.g., λmax ~337 nm in toluene) .

- Time-Resolved PL: Resolves TADF decay dynamics (e.g., delayed components >1 µs) .

- Electroluminescence (EL) Spectroscopy: Maps emission spectra in device configurations to assess exciplex or monomeric contributions .

How can exciplex formation between this compound and different donors be optimized for high CRI white OLEDs?

Q. Advanced

- Donor Selection: Use wide-bandgap donors (e.g., TAPC) with matched HOMO (~5.3 eV) to the compound’s LUMO (~-3.3 eV) for efficient exciplex emission .

- Layer Architecture: Employ a dual-emitting layer (EML) structure: a thin exciplex EML for green/orange-red emission and a blue monomeric EML. This approach achieves CRI >97 .

- Doping Concentration: Optimize donor:acceptor ratios (e.g., 1:1 by weight) to balance charge transport and recombination .

In designing blue TADF emitters, how does the introduction of spiro-bifluorene units modify the HOMO/LUMO distribution compared to halogenated analogs?

Q. Advanced

- Spiro-Bifluorene Modification: Attaching 9,9′-spiro-bifluorene at the carbazole C3 position delocalizes the HOMO, increasing PLQY from 45% (TRTZ) to 68% (SFCC). This reduces ΔEST to 0.15 eV, enabling blue emission (CIE: 0.17, 0.21) with 10.59% EQE .

- Halogenation Effects: Bromine substitution at carbazole (e.g., OTrPhCzBr) increases molecular rigidity but may quench emission via heavy atom effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.